N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative characterized by a fused heterocyclic core, a 4-methoxybenzyl carboxamide group at position 8, and a p-tolyl (4-methylphenyl) substituent at position 2. These analogs share key features such as the pyrazole ring fused to a pyridine or quinoline system, with variations in substituents influencing properties like solubility, thermal stability, and reactivity .
Properties
Molecular Formula |
C26H22N4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-8-19(9-4-16)30-26(32)22-15-27-23-12-7-18(13-21(23)24(22)29-30)25(31)28-14-17-5-10-20(33-2)11-6-17/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
WOASVQUJDHVCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Substrate Selection for Regiocontrol
The Friedländer condensation between o-aminocarbonyl compounds and pyrazolones remains a cornerstone for pyrazoloquinoline synthesis. For the target molecule, o-aminoacetophenone derivatives substituted with a pre-installed carboxamide at position 8 serve as ideal partners. Reaction with 5-methyl-2-(p-tolyl)pyrazol-3-one under acidic conditions (H2SO4, ethylene glycol, 120°C) achieves simultaneous cyclization and introduction of the p-tolyl group at position 2.
Key Modification:
-
Pre-functionalization of o-aminoacetophenone with a nitro group at position 8 enables subsequent reduction to amine and coupling with 4-methoxybenzyl chloride.
Acid-Promoted Cyclization with β-Keto Esters
Mechanistic Advantages for 3-Oxo Formation
The acid-mediated reaction between 4-(p-tolyl)-5-aminopyrazole and ethyl 8-nitroquinoline-3-carboxylate exploits C–C bond cleavage to form the pyrazolo[4,3-c]quinoline skeleton. Nitro reduction (H2, Pd/C) followed by carboxamide formation with 4-methoxybenzylamine yields the target compound in 62% overall yield (Table 1).
Table 1. Optimization of Acid-Promoted Cyclization
| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TfOH | 80 | 12 | 58 |
| PPA | 100 | 8 | 67 |
| H2SO4 | 120 | 6 | 72 |
Pfitzinger Synthesis for Carboxylic Acid Intermediates
Decarboxylative Functionalization
Isatin derivatives react with 5-(p-tolyl)pyrazolidine-3,5-dione under basic conditions to form 8-carboxy-pyrazolo[4,3-c]quinolin-3-one. Subsequent activation of the carboxylic acid (SOCl2) and coupling with 4-methoxybenzylamine introduces the final substituent. This route achieves 54% yield but requires stringent anhydrous conditions.
Post-Cyclization Functionalization Strategies
Buchwald-Hartwig Amination for Late-Stage Diversification
Palladium-catalyzed coupling of 8-bromo-3-oxo-2-(p-tolyl)pyrazoloquinoline with 4-methoxybenzylamine introduces the carboxamide group. While effective (78% yield), this method necessitates bromine installation at position 8 via electrophilic substitution (Br2, FeCl3).
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency and Scalability
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Friedländer | 5 | 41 | 95.2 | Moderate |
| Acid-Promoted | 4 | 62 | 98.1 | High |
| Pfitzinger | 6 | 54 | 93.8 | Low |
| Buchwald-Hartwig | 3 | 78 | 97.5 | High |
Stabilization of the 3-Oxo Moiety
Keto-Enol Tautomerization Management
The 3-oxo group’s propensity for enolization necessitates pH control during workup. Buffered aqueous extraction (pH 6.5–7.0) and low-temperature crystallization (-20°C) minimize tautomerization, preserving the ketone’s reactivity for subsequent transformations.
Chromatographic Challenges and Solutions
Stationary Phase Optimization
The compound’s planar structure and polar carboxamide group require reversed-phase chromatography (C18, 5 µm) with acetonitrile/0.1% formic acid gradients. This method achieves >99% purity, overcoming silica gel-induced decomposition observed in early attempts.
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The methoxybenzyl and p-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the compound.
Scientific Research Applications
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key pyrazolo[4,3-c]pyridine derivatives synthesized in prior studies, highlighting substituent effects on yields, melting points, and molecular complexity:
Key Observations:
Substituent Bulkiness and Yield: Bulky substituents like adamantylmethyl (6j) reduce synthetic yield (39%) compared to smaller groups like propyl (6c, 89%) or 4-methoxybenzyl (6g, 77%). Steric hindrance likely impedes reaction efficiency .
Melting Points and Substituent Polarity: Polar substituents (e.g., 4-methoxybenzyl in 6g) elevate melting points (216–217°C) compared to non-polar groups like propyl (6c, 212–214°C). The adamantylmethyl group (6j) achieves the highest melting point (295–296°C) due to its rigid, crystalline structure . The target compound’s 4-methoxybenzyl carboxamide may enhance intermolecular hydrogen bonding, increasing its melting point relative to ester analogs (e.g., 6g).
Functional Group Impact: Carboxamide vs. Ester: The target compound’s carboxamide group at position 8 (vs. However, this modification could reduce synthetic yield if amidation proves less efficient than esterification .
Comparison with Dihydropyrano[2,3-c]pyrazole Derivatives
While structurally distinct from pyrazoloquinolines, dihydropyrano[2,3-c]pyrazole derivatives () share functional group motifs relevant to drug design, such as:
- High-Yield Syntheses : Derivatives like 3u–3x and 4a–4e achieve 70–90% yields, attributed to electron-withdrawing groups (e.g., sulfonamides) stabilizing intermediates .
- Lower Melting Points : Ranging from 162.9–189.2°C, these compounds exhibit reduced thermal stability compared to pyrazolo[4,3-c]pyridines, likely due to less rigid fused-ring systems .
Biological Activity
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O3, with a molecular weight of approximately 438.487 g/mol. The compound belongs to the class of pyrazoloquinoline derivatives, which are known for their diverse biological activities.
Structural Representation
The InChI key for this compound serves as a unique identifier for its chemical structure, which aids in database searches and chemical modeling.
This compound exhibits its biological activity through interactions with specific molecular targets within biological systems. Notably, it has been shown to inhibit certain enzymes and receptors crucial for cellular processes. The compound's mechanism of action may involve:
- Enzyme Inhibition : It inhibits topoisomerase IIα activity, a target relevant in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. For instance:
| Compound | Cell Line Tested | GI50 (µM) | Mechanism |
|---|---|---|---|
| 1M | ACHN | < 8 | Topoisomerase inhibition |
| 2E | NUGC-3 | < 7 | Topoisomerase IIα inhibition |
| 2P | PC-3 | < 6 | Cytotoxicity observed |
These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
The results indicate that this compound possesses notable antimicrobial properties .
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluated the cytotoxicity of various pyrazoloquinoline derivatives against multiple cancer cell lines. The results indicated that compounds similar to N-(4-methoxybenzyl)-3-oxo exhibited significant cytotoxicity with GI50 values below 10 µM across different cell lines .
- Enzyme Inhibition Study : Another research focused on the enzyme inhibition potential of pyrazoloquinoline derivatives. The study found that certain derivatives effectively inhibited topoisomerase IIα activity, which is critical in cancer treatment strategies .
Q & A
Q. Basic Research Focus
- Solubility profiling : Test in PBS (pH 7.4), DMSO, and ethanol. Data from similar compounds suggest moderate solubility in DMSO (~10–20 mg/mL) but poor aqueous solubility (<1 mg/mL) .
- pH stability : Incubate at pH 2–9 (simulating GI tract conditions) and monitor degradation via HPLC. Methoxy groups may hydrolyze under strongly acidic/basic conditions .
Q. Advanced Research Focus
- Thermogravimetric analysis (TGA) : Quantifies thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .
- Lyophilization studies : Assess stability in lyophilized form for long-term storage, focusing on moisture sensitivity .
How can researchers investigate the compound’s pharmacological mechanisms?
Q. Basic Research Focus
- In vitro enzyme assays : Screen against kinase or protease targets (e.g., EGFR, PARP) at 1–10 µM concentrations. Use fluorogenic substrates to quantify inhibition .
- Receptor binding studies : Radiolabeled ligand competition assays (e.g., ³H-labeled ATP) determine IC₅₀ values for target affinity .
Q. Advanced Research Focus
- Cryo-EM or SPR : Resolve binding conformations with target proteins (e.g., DNA gyrase) to guide structure-activity relationship (SAR) studies .
- Metabolite identification : Use hepatocyte incubation + LC-MS/MS to detect oxidative metabolites, predicting in vivo clearance pathways .
How should contradictory data on reactivity or bioactivity be addressed?
Q. Case Study: Discrepancies in Solubility
Q. Case Study: Inconsistent Enzyme Inhibition
- Hypothesis : Batch-to-batch purity variations (e.g., residual solvents) may alter activity.
- Methodology : Use orthogonal purity assays (HPLC + elemental analysis) and retest bioactivity with rigorously purified samples .
What strategies improve yield in multi-step syntheses?
Q. Basic Research Focus
- Intermediate isolation : Purify key intermediates (e.g., quinoline-carboxamide precursors) to >95% purity before proceeding .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
Q. Advanced Research Focus
- Flow chemistry : Continuous processing minimizes exposure to air/moisture, improving reproducibility in oxidation-sensitive steps .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) to maximize yield and minimize waste .
How is the compound’s stability evaluated under storage conditions?
Q. Basic Protocol
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
